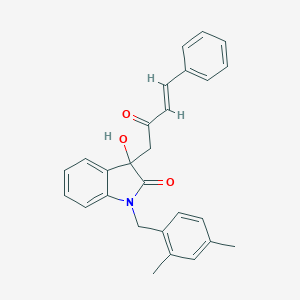
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential application in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism.
Mechanism of Action
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ by 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved endurance. In addition, activation of PPARδ has been shown to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide have been extensively studied. In animal studies, it has been shown to increase endurance and performance by increasing fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. However, further studies are needed to determine the long-term effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide is its ability to activate the PPARδ receptor, which is involved in lipid and glucose metabolism. This makes it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. In addition, its ability to enhance endurance and performance makes it a potential candidate for use in sports medicine. However, one of the limitations of this compound is its potential side effects, which are not yet fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists with fewer side effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Another area of research is the potential application of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, the potential use of this compound in sports medicine and performance enhancement warrants further investigation.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by reacting 1-adamantanol with ammonia. The second step involves the reaction of 4-methoxybenzoyl chloride with the amine group of 1-adamantylamine to form the corresponding amide. Finally, the amide is acetylated using acetic anhydride to obtain 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of sports medicine, this compound has been investigated for its ability to enhance endurance and performance. In animal studies, it has been shown to increase the expression of genes involved in lipid metabolism and improve exercise endurance. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
properties
Product Name |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
InChI Key |
BMANKQXTHDQWQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)


![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)